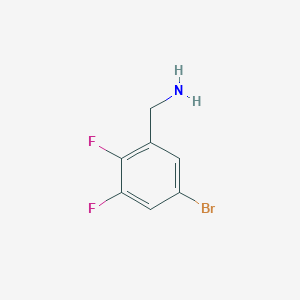

5-Bromo-2,3-difluorobenzyl amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2,3-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMVBKWCJOEYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2,3 Difluorobenzyl Amine and Its Precursors

Established Synthetic Pathways to Halogenated Benzylamines

The construction of halogenated benzylamines like 5-Bromo-2,3-difluorobenzyl amine relies on fundamental organic transformations. These include the formation of the amine group, often through reductive amination, and the introduction of halogen substituents onto the aromatic ring.

Reductive Amination Approaches to Benzylamine (B48309) Scaffolds

Reductive amination is a cornerstone method for the synthesis of amines, including benzylamines. This reaction typically involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with an amine source to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. libretexts.org

For the synthesis of this compound, the logical precursor would be 5-Bromo-2,3-difluorobenzaldehyde (B1289993). The reaction would proceed by treating the aldehyde with an ammonia (B1221849) source, such as ammonia itself or an ammonium (B1175870) salt like ammonium sulfate, to form the intermediate imine. semanticscholar.org This imine is then reduced using a suitable reducing agent. Common laboratory-scale reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org For industrial-scale production, catalytic hydrogenation over a metal catalyst like nickel is often employed. libretexts.org

A general scheme for the reductive amination of 5-Bromo-2,3-difluorobenzaldehyde is presented below:

Scheme 1: Reductive Amination to form this compound

This reaction scheme is a generalized representation and specific conditions may vary.

The choice of reducing agent is critical. Sodium cyanoborohydride is particularly useful as it is less reactive towards carbonyls at neutral or slightly acidic pH, allowing for the efficient formation of the imine before reduction. libretexts.org

Nucleophilic Substitution Strategies for Benzylic Halides

An alternative and widely used method for the synthesis of benzylamines is the nucleophilic substitution of a benzylic halide with an amine source. libretexts.org In the context of this compound synthesis, this would involve the reaction of 5-Bromo-2,3-difluorobenzyl bromide with an ammonia equivalent.

The precursor, 5-Bromo-2,3-difluorobenzyl bromide, can be prepared from 5-Bromo-2,3-difluorotoluene via radical bromination, often using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Once the benzyl (B1604629) bromide is obtained, it can be reacted with a variety of nitrogen nucleophiles. While direct reaction with ammonia can be used, it often leads to mixtures of primary, secondary, and tertiary amines due to over-alkylation. libretexts.org To circumvent this, the Gabriel synthesis offers a cleaner alternative. This method involves the reaction of the benzyl halide with potassium phthalimide (B116566) to form an N-benzylphthalimide intermediate. Subsequent hydrolysis or hydrazinolysis of the phthalimide yields the desired primary amine.

Another approach involves the use of sodium azide (B81097) to form a benzyl azide, which can then be reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. libretexts.org

Scheme 2: Synthesis via Nucleophilic Substitution

This reaction scheme is a generalized representation and specific conditions may vary.

Selective Bromination and Fluorination Techniques on Aromatic Systems

The synthesis of the key precursor, 5-bromo-2,3-difluorotoluene or a related starting material, requires precise control over the regioselectivity of the halogenation reactions. The directing effects of the substituents on the aromatic ring play a crucial role.

Starting from 2,3-difluorotoluene, electrophilic bromination would be expected to occur at the positions para or ortho to the methyl group. However, the fluorine atoms are deactivating, making the reaction conditions important. The synthesis of the precursor 1-Bromo-2,3-difluorobenzene has been reported, which can serve as a starting point for further functionalization. chemicalbook.comchemicalbook.com

The introduction of fluorine atoms onto an aromatic ring can be more challenging and often involves specialized reagents or multi-step sequences, such as the Balz-Schiemann reaction, which proceeds via a diazonium salt.

For the synthesis of 5-bromo-2,3-difluorobenzaldehyde, a plausible route involves the bromination of 2,3-difluorobenzaldehyde (B42452). The aldehyde group is a meta-director, and the fluorine atoms are ortho, para-directing. The interplay of these directing effects would need to be carefully considered to achieve the desired 5-bromo substitution pattern. A patent describes the synthesis of 2-fluoro-5-bromobenzaldehyde by bromination of o-fluorobenzaldehyde using a brominating agent in the presence of a Lewis acid. google.com A similar strategy could potentially be adapted.

Advanced Synthetic Transformations for Direct or Indirect Synthesis of this compound

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules like this compound. These methods can offer improved efficiency, selectivity, and functional group tolerance compared to more traditional approaches.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) in Aryl Halide Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, in particular, is a powerful method for the formation of aryl amines from aryl halides. mit.edunih.govmit.eduresearchgate.net

In a potential synthesis of this compound, a precursor such as 1,5-dibromo-2,3-difluorobenzene (B2742487) could undergo a selective Buchwald-Hartwig amination at one of the bromine positions. However, controlling the selectivity between two identical halogens can be challenging.

A more plausible strategy would involve the use of a precursor that already contains the benzylamine moiety or a protected version thereof. For instance, a suitably protected 2,3-difluorobenzylamine (B1301615) could be synthesized first, followed by a selective bromination at the 5-position. Alternatively, a precursor like 5-bromo-2,3-difluorobenzoic acid could be converted to the corresponding amide and then reduced to the benzylamine.

The Buchwald-Hartwig amination could also be employed to introduce the amino group onto a pre-functionalized aromatic ring. For example, starting with a bromo-difluoro-aryl halide, the amine group could be introduced using a protected ammonia equivalent.

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | 40-51 |

| Buchwald-Hartwig Amination | Pd precatalyst / tBuBrettPhos | LHMDS | THF | Room Temp - 80 | Moderate to Excellent nih.govmit.edu |

This table presents general conditions for Buchwald-Hartwig amination based on literature for similar substrates and may require optimization for the specific synthesis of this compound or its precursors.

Amine Functionalization and Deprotection Strategies

Given the reactivity of the amine functional group, protection and deprotection steps are often necessary during the synthesis of complex molecules. The primary amine of a benzylamine can be protected to prevent unwanted side reactions during subsequent transformations, such as halogenation or cross-coupling reactions.

Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl chloroformate (Cbz-Cl), respectively.

The choice of protecting group depends on the reaction conditions that will be employed in subsequent steps. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is commonly cleaved by catalytic hydrogenation. This orthogonality allows for selective deprotection if multiple protecting groups are present in the molecule.

For instance, if a bromination step is required after the formation of the benzylamine, the amine would likely be protected first to avoid reaction at the nitrogen atom. After the successful bromination to yield the 5-bromo-substituted compound, the protecting group would be removed to afford the final product.

| Protecting Group | Protection Reagent | Deprotection Condition |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) |

This table summarizes common amine protecting groups and their typical deprotection methods.

Multi-Component Reactions Incorporating this compound Motifs

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The this compound motif, with its primary amine functionality, is a prime candidate for incorporation into various MCRs, leading to the synthesis of novel and structurally diverse compounds.

One of the most prominent isocyanide-based MCRs is the Ugi four-component reaction (U-4CR) . nih.gov This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like α-acylamino amide. nih.gov In the context of the target molecule, this compound can serve as the amine component. The reaction would proceed through the initial formation of an imine between the benzyl amine and an aldehyde. Subsequent nucleophilic attack by the isocyanide, followed by the addition of a carboxylic acid and an intramolecular Mumm rearrangement, would yield the final product. nih.gov The versatility of the Ugi reaction allows for a wide range of aldehydes, carboxylic acids, and isocyanides to be employed, offering a straightforward route to a library of complex amides bearing the 5-bromo-2,3-difluorobenzyl moiety.

Another significant isocyanide-based MCR is the Passerini three-component reaction (P-3CR) . chemicalbook.comopenlabnotebooks.org This reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. chemicalbook.comopenlabnotebooks.org While this compound itself is not a direct component in the classical Passerini reaction, its precursor, 5-bromo-2,3-difluorobenzaldehyde, can be utilized as the aldehyde component. chemicalbook.comopenlabnotebooks.org This would allow for the synthesis of α-acyloxy carboxamides containing the 5-bromo-2,3-difluorophenyl group. The reaction is typically carried out in aprotic solvents and is believed to proceed through a concerted, non-ionic pathway. openlabnotebooks.org

The following table illustrates a hypothetical Ugi reaction incorporating this compound:

| Component | Example |

| Amine | This compound |

| Aldehyde | Isobutyraldehyde |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | tert-Butyl isocyanide |

| Product | 2-acetamido-N-(tert-butyl)-3-methyl-N-((5-bromo-2,3-difluorophenyl)methyl)butanamide |

Asymmetric Synthesis and Enantioselective Approaches to Chiral 5-Bromo-2,3-difluorobenzylamine Analogues

The development of asymmetric methods to access enantiomerically pure chiral amines is of paramount importance in medicinal chemistry and materials science, as the biological activity and material properties can be highly dependent on the stereochemistry of the molecule. nih.gov Chiral analogues of 5-bromo-2,3-difluorobenzylamine are valuable targets for which several enantioselective strategies can be envisioned.

A primary approach to chiral benzylamines is the asymmetric reduction of imines . This can be achieved through the reduction of a pre-formed imine derived from 5-bromo-2,3-difluorobenzaldehyde and a suitable amine source, or through a one-pot reductive amination procedure. The use of chiral reducing agents or, more commonly, a stoichiometric or catalytic amount of a chiral catalyst in conjunction with a hydride source, can afford the desired chiral amine with high enantioselectivity.

Various catalytic systems have been developed for this purpose, including those based on transition metals such as iridium, rhodium, and ruthenium, complexed with chiral ligands. These catalysts can facilitate the asymmetric transfer hydrogenation or direct hydrogenation of the C=N double bond of the imine intermediate.

Another powerful strategy is the use of organocatalysis . Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have emerged as highly effective catalysts for the enantioselective reduction of imines. These catalysts activate the imine towards reduction by a hydride donor, such as a Hantzsch ester or a benzothiazoline, while controlling the stereochemical outcome of the reaction.

The following table summarizes potential asymmetric approaches to chiral analogues of 5-bromo-2,3-difluorobenzylamine:

| Asymmetric Approach | Description | Key Features |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of an imine derived from 5-bromo-2,3-difluorobenzaldehyde using a chiral transition metal catalyst (e.g., Rh, Ir, Ru with chiral phosphine (B1218219) ligands). | High turnover numbers, but may require high pressures of hydrogen gas. |

| Catalytic Asymmetric Transfer Hydrogenation | Reduction of an imine using a hydrogen donor (e.g., isopropanol, formic acid) in the presence of a chiral transition metal catalyst. | Milder reaction conditions compared to direct hydrogenation. |

| Asymmetric Reductive Amination with Chiral Auxiliaries | Reaction of 5-bromo-2,3-difluorobenzaldehyde with a chiral amine auxiliary, followed by diastereoselective reduction of the resulting imine and subsequent removal of the auxiliary. | Stoichiometric use of the chiral auxiliary is required. |

| Organocatalytic Asymmetric Reductive Amination | One-pot reaction of 5-bromo-2,3-difluorobenzaldehyde and an amine source in the presence of a chiral organocatalyst (e.g., chiral phosphoric acid) and a hydride donor. | Metal-free, often proceeds under mild conditions with high enantioselectivity. |

The synthesis of specific chiral analogues would depend on the choice of the prochiral precursor (e.g., an imine derived from 5-bromo-2,3-difluorobenzaldehyde) and the specific chiral catalyst and reaction conditions employed. The inherent chirality of many biological systems makes the development of such asymmetric syntheses a critical endeavor for the creation of new therapeutic agents and functional materials. nih.gov

The synthesis of this compound can be approached through various synthetic routes, typically starting from commercially available fluorinated aromatic compounds. A common precursor is 1-bromo-2,3-difluorobenzene . The synthesis of this precursor can be achieved through methods such as the dehydrohalogenation of polyhalogenated cyclohexanes. chemicalbook.com

A plausible synthetic sequence to obtain this compound involves the introduction of a one-carbon functional group at the 5-position of 1-bromo-2,3-difluorobenzene, which can then be converted to the aminomethyl group. Two common strategies for this are formylation followed by reductive amination, or cyanation followed by reduction.

Route 1: Via Formylation and Reductive Amination

Formylation of 1-bromo-2,3-difluorobenzene: The introduction of a formyl group (-CHO) onto the aromatic ring can be achieved through various formylation reactions. A common method is the Vilsmeier-Haack reaction, although this typically requires an electron-rich aromatic ring. Alternatively, ortho-lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF) can be employed. However, for brominated aromatics, a more direct approach is often electrophilic bromination of a suitable difluorobenzaldehyde. For instance, the bromination of 2,3-difluorobenzaldehyde would likely yield a mixture of isomers, from which the desired 5-bromo-2,3-difluorobenzaldehyde would need to be isolated.

Reductive Amination of 5-bromo-2,3-difluorobenzaldehyde: The resulting aldehyde is a key intermediate. It can be converted to the target benzyl amine via reductive amination. This one-pot reaction typically involves the condensation of the aldehyde with an amine source, such as ammonia or an ammonium salt (e.g., ammonium acetate), to form an imine in situ. The imine is then immediately reduced to the corresponding amine using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

Route 2: Via Cyanation and Reduction

Cyanation of 1-bromo-2,3-difluorobenzene: The bromo group on the aromatic ring can be substituted with a cyano group (-CN) to form 5-bromo-2,3-difluorobenzonitrile . This can be achieved through a transition-metal-catalyzed cyanation reaction, such as a palladium- or copper-catalyzed reaction with a cyanide source like zinc cyanide or potassium cyanide. Alternatively, direct bromination of 2,3-difluorobenzonitrile (B1214704) can also yield the desired product. evitachem.com

Reduction of 5-bromo-2,3-difluorobenzonitrile: The nitrile group can be reduced to a primary amine using various reducing agents. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. Catalytic hydrogenation over a metal catalyst, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere is another common method.

Chemical Reactivity and Derivatization of 5 Bromo 2,3 Difluorobenzyl Amine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the 5-Bromo-2,3-difluorophenyl Ring

The reactivity of the benzene (B151609) ring in 5-Bromo-2,3-difluorobenzyl amine towards substitution reactions is dictated by the electronic effects of its substituents: two fluorine atoms, a bromine atom, and a benzylamine (B48309) group.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The substituents on the ring determine the rate and position of this attack. Halogens (F, Br) are deactivating groups due to their inductive electron-withdrawing effect, which reduces the ring's nucleophilicity and slows down the reaction compared to benzene. libretexts.org However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (arenium ion) when substitution occurs at these positions. sigmaaldrich.com

Conversely, the alkylamine group (-CH2NH2) is an activating group. While the nitrogen atom is not directly attached to the ring, the alkyl group is weakly electron-donating, increasing the ring's reactivity. It also directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions are influenced by all substituents. The position meta to the bromine (C6) and ortho to the benzylamine group is the most likely site for electrophilic attack, influenced by the directing effects of the benzylamine and the halogens. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. khanacademy.org The mechanism proceeds via a two-step process: initial attack by the electrophile to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. sigmaaldrich.comwisc.edu

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution (SNAr) is a plausible pathway for this molecule, primarily due to the presence of two strongly electron-withdrawing fluorine atoms. chemrxiv.org These groups reduce the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles. khanacademy.org The reaction typically requires a leaving group (in this case, the bromine or one of the fluorine atoms) and the presence of electron-withdrawing groups positioned ortho or para to it. youtube.com

The mechanism is a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org Given the high electronegativity of fluorine, it can act as an excellent activating group for SNAr and, in some cases, can itself be displaced. youtube.comnih.gov Therefore, reaction of this compound with strong nucleophiles like alkoxides, thiolates, or amines could potentially lead to the displacement of the bromide or one of the fluoride (B91410) atoms, particularly the one at the C2 position, which is activated by the para bromine. Recent studies have shown that many reactions previously thought to be stepwise may proceed through a concerted mechanism. nih.gov

Reactions Involving the Primary Amine Moiety of this compound

The primary amine of the benzylamine group is a key site for derivatization, acting as a potent nucleophile.

Acylation, Alkylation, and Sulfonylation for Amide and Sulfonamide Derivatives

The lone pair of electrons on the nitrogen atom of the primary amine allows it to readily react with various electrophiles.

Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of stable N-benzyl amides. This reaction is typically performed in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Alkylation: The primary amine can be alkylated by reaction with alkyl halides. However, this reaction can be challenging to control, as the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.org

Sulfonylation: Treatment of this compound with sulfonyl chlorides in the presence of a base yields sulfonamides. adichemistry.com This reaction is a robust method for creating stable derivatives. nih.gov For example, reacting the amine with an arylsulfonyl chloride would produce an N-(5-bromo-2,3-difluorobenzyl)arenesulfonamide.

| Reagent Type | Specific Reagent | Product Class | General Conditions |

|---|---|---|---|

| Acyl Chloride | Acetyl Chloride | Amide | Inert solvent (e.g., DCM), Base (e.g., Triethylamine) |

| Acid Anhydride | Acetic Anhydride | Amide | Base (e.g., Pyridine) or neat |

| Sulfonyl Chloride | Benzenesulfonyl Chloride | Sulfonamide | Inert solvent (e.g., DCM), Base (e.g., Pyridine or NaOH) |

| Alkyl Halide | Methyl Iodide | Mono-, Di-, and Tri-alkylated Amines | Solvent (e.g., THF), Base (e.g., K2CO3) |

Formation of Imines, Ureas, and Other Nitrogen-Containing Heterocycles

Imines: The primary amine can undergo condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium toward the imine product. mdpi.comnrochemistry.com These imines are valuable intermediates for further synthetic transformations.

Ureas: Ureas can be synthesized from the primary amine through several methods. A common approach is the reaction with an isocyanate. acs.orgreading.ac.uk Alternatively, methods utilizing carbon dioxide and a coupling agent or potassium isocyanate in water provide environmentally benign routes to urea (B33335) derivatives. acs.orgrsc.org

Nitrogen-Containing Heterocycles: The benzylamine moiety is a precursor for various nitrogen-containing heterocycles.

Pictet-Spengler Reaction: If the amine can be converted to a β-arylethylamine structure, it can undergo a Pictet-Spengler reaction. This involves condensation with an aldehyde or ketone followed by an acid-catalyzed intramolecular electrophilic ring closure to form a tetrahydroisoquinoline. wikipedia.orgnih.gov While the parent compound is not a β-arylethylamine, derivatives could be designed to undergo this cyclization.

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like POCl3 to form a 3,4-dihydroisoquinoline. nrochemistry.comwikipedia.orgorganic-chemistry.org To utilize this reaction, the amine of this compound would first need to be acylated with a reagent that introduces a two-carbon chain, which is then cyclized onto the aromatic ring.

Transformations of the Bromine Atom in this compound

The carbon-bromine bond is a versatile handle for a wide array of synthetic transformations, most notably metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Arylation and Alkynylation

The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl compounds. A typical procedure would involve reacting this compound with an arylboronic acid, a palladium catalyst such as Pd(PPh3)4, and a base like K2CO3 in a suitable solvent system. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly efficient for the synthesis of arylalkynes. nih.govresearchgate.net

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at the vinylic position of the alkene, typically with trans selectivity. researchgate.net

| Reaction | Coupling Partner | Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh3)4 or PdCl2(dppf) | K2CO3, Cs2CO3 | Biaryl derivative |

| Sonogashira | Terminal alkyne | Pd(PPh3)2Cl2 / CuI | Triethylamine, Diisopropylamine | Arylalkyne |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)2, P(o-tolyl)3 | Triethylamine, K2CO3 | Arylated alkene |

Nucleophilic Displacement of Bromine and Halogen-Metal Exchange Reactions

Nucleophilic Displacement: As discussed under SNAr (Section 3.1), direct displacement of the bromine by a strong nucleophile is a possibility, facilitated by the electron-withdrawing fluorine atoms.

Halogen-Metal Exchange: The bromine atom can be replaced with a metal, such as lithium or magnesium, to form a highly reactive organometallic intermediate.

Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent (like THF) would yield the corresponding Grignard reagent, (2,3-difluoro-5-(aminomethyl)phenyl)magnesium bromide. sigmaaldrich.commnstate.eduwikipedia.org This reagent is a strong nucleophile and base. However, the presence of the acidic N-H protons of the amine group would be incompatible, quenching the Grignard reagent. Therefore, the amine must first be protected with a suitable group (e.g., silyl (B83357) or Boc) before Grignard formation.

Organolithium Formation: Similarly, reaction with an alkyllithium reagent, such as n-butyllithium, typically at low temperatures, can effect a halogen-metal exchange to produce the corresponding aryllithium species. wikipedia.orgmdpi.com This is often faster than deprotonation of the amine, but protection is still a recommended strategy for clean reactivity. The resulting organolithium compound is a powerful nucleophile that can react with a wide range of electrophiles (e.g., CO2, aldehydes, ketones). wisc.edu

Reactivity of Fluorine Atoms in this compound Remains Largely Undocumented in Publicly Available Research

The reactivity of fluorine atoms on an aromatic ring is significantly influenced by the electronic environment created by other substituents. In the case of this compound, the presence of two electron-withdrawing fluorine atoms, a bromine atom, and an electron-donating aminomethyl group presents a complex substitution pattern that would dictate the regioselectivity and rate of nucleophilic substitution reactions.

In general, aromatic fluorine atoms can serve as leaving groups in SNAr reactions, particularly when activated by strongly electron-withdrawing groups. The polarization of the carbon-fluorine bond makes the carbon atom susceptible to nucleophilic attack. However, the precise conditions (e.g., choice of nucleophile, solvent, and temperature) required to effect such a substitution on this compound, and which of the two fluorine atoms would be preferentially substituted, remains a subject for experimental investigation.

Due to the absence of specific research findings and data tables for this compound, a detailed discussion on the influence of its fluorine atoms on reaction profiles cannot be provided at this time. Further empirical studies are necessary to elucidate the chemical reactivity of this compound.

Applications in Medicinal Chemistry and Drug Discovery Research

5-Bromo-2,3-difluorobenzyl amine as a Key Intermediate in Pharmaceutical Synthesis

The utility of this compound as a key intermediate is pronounced in the synthesis of complex heterocyclic structures designed to modulate specific biological targets. Its primary amine group serves as a nucleophilic handle for constructing larger molecules, while the brominated and fluorinated phenyl ring offers sites for further chemical modification and plays a crucial role in the molecule's interaction with its biological target.

A significant application of this compound is in the creation of novel pyrimidine (B1678525) derivatives with potential therapeutic applications. For instance, this amine is a crucial starting material in the synthesis of a series of heterocyclyl pyrimidine analogues designed as inhibitors of Tyrosine Kinase 2 (TYK2). TYK2 is a protein that plays a critical role in the signal transduction of inflammatory cytokines.

The synthesis involves the reaction of this compound with a suitably substituted pyrimidine core. This reaction, typically a nucleophilic aromatic substitution or a related coupling reaction, attaches the 5-bromo-2,3-difluorobenzyl moiety to the pyrimidine scaffold, yielding the target drug candidates. One such example is the synthesis of 2-(4-((4-((5-bromo-2,3-difluorobenzyl)amino)-5-methoxypyrimidin-2-yl)amino)piperidin-1-yl)ethanol, which has been investigated for its TYK2 inhibitory activity. The 5-bromo-2,3-difluorobenzyl group in these compounds is integral to their biological activity, fitting into specific pockets of the enzyme's active site.

The synthesis of precursors for these complex molecules, such as 5-bromo-2,3-difluorobenzaldehyde (B1289993), is also a key step documented in patent literature for the creation of tetrasubstituted alkene compounds intended for therapeutic use. This aldehyde can be converted to this compound through reductive amination.

In drug discovery, generating a library of structurally related compounds is essential for exploring the structure-activity relationship (SAR) and optimizing lead compounds. This compound is an ideal building block for such library synthesis due to its multiple points for diversification.

Researchers can generate scaffold diversity in several ways:

Amine Acylation/Sulfonylation: The primary amine can be reacted with a diverse library of carboxylic acids, sulfonyl chlorides, or isocyanates to create a wide array of amides, sulfonamides, and ureas.

Reductive Amination: While this compound is the product of reductive amination, its precursor, 5-bromo-2,3-difluorobenzaldehyde, can be reacted with a library of different primary and secondary amines to generate a diverse set of secondary and tertiary benzylamine (B48309) derivatives.

Cross-Coupling Reactions: The bromo-substituent on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of aryl, alkyl, or amino groups at this position, significantly increasing the structural diversity of the resulting library.

This approach is exemplified in the development of antagonists for the P2X7 receptor, where libraries of related compounds are synthesized to identify candidates with optimal potency and pharmacokinetic properties. By systematically modifying the structure around the core scaffold, which can include the 5-bromo-2,3-difluorobenzyl moiety, medicinal chemists can fine-tune the compound's properties.

Structure-Activity Relationship (SAR) Studies of Fluorinated Benzylamine Analogues Derived from this compound

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound. For derivatives of this compound, SAR studies would systematically explore how modifications to different parts of the molecule affect its biological activity.

Key areas for SAR exploration on a hypothetical series of derivatives would include:

Modification of the Phenyl Ring: The bromine and fluorine atoms are important features. SAR studies would investigate the effect of their position and the introduction of other substituents. For example, replacing the bromine with other halogens or small alkyl groups could probe the importance of the halogen bond and steric bulk at that position.

Alterations to the Benzyl (B1604629) Core: The flexibility of the benzylamine core could be constrained by incorporating it into cyclic structures to improve binding affinity and selectivity.

The findings from such SAR studies are typically summarized to guide further drug design.

Table 2: Illustrative SAR Summary for Hypothetical this compound Derivatives This table is for illustrative purposes only and is not based on experimental data.

| Molecular Modification | Position | Observation |

|---|---|---|

| Small alkyl substitution | Amine | May increase potency |

| Bulky aromatic substitution | Amine | May decrease potency |

| Removal of Bromine | 5-position | Significant loss of activity |

Pharmacokinetic and Metabolic Considerations for this compound Derivatives in Drug Development

The pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and metabolic stability of drug candidates are critical for their success. The structural features of this compound would have a significant impact on the ADME properties of its derivatives.

Metabolism: The primary amine is a likely site for metabolism, potentially undergoing oxidation by monoamine oxidases (MAOs) or conjugation reactions. The aromatic ring can be a site for oxidation by cytochrome P450 (CYP) enzymes. The introduction of fluorine atoms, as in this compound, is a common strategy in medicinal chemistry to block metabolic sites and improve metabolic stability. For example, strategic deuteration of a metabolically labile methyl group in an N-(3-fluorobenzyl) derivative of a kinase inhibitor led to improved metabolic stability. nih.gov

Pharmacokinetics: The lipophilicity conferred by the bromine and difluoro substitutions would influence absorption and distribution. Highly lipophilic compounds can have good membrane permeability but may also suffer from poor solubility and high plasma protein binding.

Pharmacokinetic parameters are typically determined through in vitro assays and in vivo studies in animal models.

Table 3: Representative Pharmacokinetic Data for a Hypothetical Drug Candidate This table is for illustrative purposes only and is not based on experimental data.

| Parameter | Value |

|---|---|

| Oral Bioavailability (F%) | 45% |

| Plasma Half-life (t₁/₂) | 6 hours |

| Volume of Distribution (Vd) | 2.5 L/kg |

Computational and Theoretical Investigations of 5 Bromo 2,3 Difluorobenzyl Amine

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can provide insights into molecular geometry, vibrational frequencies, and various electronic properties that govern a molecule's behavior. For a molecule like 5-bromo-2,3-difluorobenzyl amine, DFT studies would be foundational in understanding its intrinsic chemical nature.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

In studies on other halogenated compounds, it has been observed that the introduction of halogen atoms can significantly lower the LUMO energy, which can enhance the molecule's electron-accepting capabilities. mdpi.com For this compound, the electron-withdrawing nature of the bromine and fluorine atoms would be expected to lower the energy of the LUMO, potentially making the aromatic ring susceptible to nucleophilic attack. DFT calculations on similar brominated flame retardants have utilized BDEs (Bond Dissociation Enthalpies) to predict decomposition pathways, a process that is fundamentally governed by the electronic structure. researchgate.net

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP would likely show a negative potential around the fluorine and bromine atoms due to their high electronegativity, as well as on the nitrogen atom of the amine group due to its lone pair of electrons. Conversely, the hydrogen atoms of the amine group and the aromatic ring would exhibit a positive potential. Such maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for ligand-receptor binding. researchgate.netyoutube.comresearchgate.net

| Property | Predicted Characteristic for this compound | Basis from Analogous Systems |

| HOMO Energy | Localized on the aromatic ring and the amine group. | General for substituted benzylamines. |

| LUMO Energy | Lowered due to electron-withdrawing halogens. | Observed in studies of halogen-substituted aromatics. mdpi.com |

| HOMO-LUMO Gap | Moderate, indicating reasonable stability but potential for reactivity. | General principle of FMO theory. |

| MEP Negative Regions | Around F, Br, and N atoms. | Electronegativity and lone pairs. researchgate.net |

| MEP Positive Regions | Around amine and aromatic H atoms. | Electron-poor regions. youtube.com |

Reactivity Indices and Prediction of Reaction Pathways

Global reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and electrophilicity (ω), can quantify the reactivity of a molecule. These indices are calculated from the energies of the HOMO and LUMO.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to change in the electron distribution.

Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

By analyzing these descriptors for this compound and its potential reactants or transition states, chemists can predict the most likely reaction pathways. For instance, in a study of benzimidazole (B57391) derivatives, these quantum chemical descriptors were used to build a QSAR model to predict anthelmintic activity, demonstrating the link between calculated electronic properties and biological function. biolscigroup.us

Local reactivity can be predicted using Fukui functions, which indicate the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these calculations would likely highlight the carbon atoms attached to the halogens and the nitrogen atom as key sites for reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying the stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds (e.g., the C-C bond between the benzyl (B1604629) and amine groups) and calculating the energy at each step.

Molecular Dynamics (MD) simulations can then be used to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD provides insights into the flexibility of the molecule and its accessible conformations in different environments (e.g., in a solvent or bound to a protein). In a computational study of PI3K inhibitors, MD simulations were crucial in understanding the binding stability and the dynamic interactions between the inhibitors and the enzyme. nih.gov For this compound, MD simulations could reveal how the molecule adapts its shape to fit into a binding site, a critical aspect of its potential biological activity.

Molecular Docking Studies for Ligand-Target Interactions of this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

For derivatives of this compound, molecular docking studies would involve placing the molecule into the binding site of a specific biological target. The docking algorithm would then explore different binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and halogen bonds. researchgate.net

Halogen bonds, non-covalent interactions involving a halogen atom as an electrophilic species, are increasingly recognized as important in ligand-protein binding. mdpi.comresearchgate.net The bromine and fluorine atoms in this compound derivatives could participate in such interactions, potentially enhancing binding affinity and selectivity. Docking studies on halogenated prostaglandins (B1171923) have shown that halogenated analogs can have better docking scores than non-halogenated drugs, suggesting their potential for improved biological activity. mdpi.com

| Interaction Type | Potential Role in Binding of this compound Derivatives |

| Hydrogen Bonding | The amine group can act as both a hydrogen bond donor and acceptor. |

| Halogen Bonding | The bromine and fluorine atoms can interact with electron-rich residues in the binding site. mdpi.comresearchgate.net |

| π-π Stacking | The aromatic ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan. |

| Hydrophobic Interactions | The benzyl ring can form favorable interactions with nonpolar pockets of the receptor. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactive this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is developed by calculating various molecular descriptors for a set of compounds with known activities and then using statistical methods to correlate these descriptors with the activity. nih.gov

For a series of bioactive analogues of this compound, a QSAR study would involve:

Data Set: A collection of this compound analogues with experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: For each analogue, a wide range of descriptors would be calculated, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing the connectivity of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges, etc. biolscigroup.usnih.gov

Hydrophobic descriptors: Such as LogP.

Model Building: Using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS), a model is built that best describes the relationship between the descriptors and the biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation methods.

A successful QSAR model could then be used to predict the biological activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds. jppres.comatlantis-press.com Studies on fluorine-substituted benzylamines have explored their structure-activity relationships as enzyme inhibitors, highlighting the importance of substituents in modulating biological activity. nih.gov

Analytical and Spectroscopic Characterization Techniques in Research on 5 Bromo 2,3 Difluorobenzyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (specifically ¹H, ¹³C, and ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within the 5-Bromo-2,3-difluorobenzyl amine molecule. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide distinct information about the chemical environment of each type of atom.

¹H NMR (Proton NMR) spectroscopy reveals the number and types of hydrogen atoms present in the molecule. The spectrum would be expected to show characteristic signals for the aminomethyl protons (-CH₂NH₂) and the aromatic protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide valuable information about the connectivity of the atoms. For instance, the protons of the -CH₂ group would likely appear as a singlet or a triplet depending on the solvent and its interaction with the amine protons, while the aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic) and the nature of the atoms attached to it. The carbon atoms bonded to the electronegative fluorine and bromine atoms would be expected to show significant downfield shifts. docbrown.info

¹⁹F NMR (Fluorine-19 NMR) is particularly crucial for fluorinated compounds like this compound. semanticscholar.org This technique provides direct information about the fluorine atoms in the molecule. The spectrum would show distinct signals for the two non-equivalent fluorine atoms at positions 2 and 3 of the benzene (B151609) ring. The chemical shifts and coupling constants (J-values) observed in the ¹⁹F NMR spectrum provide detailed insights into the electronic environment around the fluorine atoms and their spatial relationships with neighboring atoms, including the other fluorine atom and adjacent protons. semanticscholar.orgnih.gov The analysis of ¹⁹F NMR spectra is often performed with proton decoupling to simplify the signals and aid in interpretation. semanticscholar.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~3.8 | s or t | -CH₂- |

| ¹H | ~1.7 | br s | -NH₂ |

| ¹H | 7.0 - 7.5 | m | Aromatic-H |

| ¹³C | ~40 | - | -CH₂- |

| ¹³C | 110 - 160 (with C-F coupling) | - | Aromatic-C |

| ¹⁹F | -110 to -140 | d or dd | Aromatic-F |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound, which has a molecular weight of approximately 222.03 g/mol , MS provides definitive confirmation of its identity. cymitquimica.com

Electron Ionization Mass Spectrometry (EI-MS) is a common MS technique where the sample is bombarded with a high-energy electron beam. This process leads to the formation of a molecular ion (M⁺), which corresponds to the molecular weight of the compound. The EI-MS spectrum of this compound would show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2 peaks) with a roughly 1:1 intensity ratio.

Furthermore, the high energy of EI causes the molecular ion to fragment into smaller, charged species. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation patterns would include the loss of the bromine atom, the amine group, or cleavage of the benzyl (B1604629) C-C bond, leading to the formation of the tropylium (B1234903) ion or other stable fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wpmucdn.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. orgchemboulder.com

Key expected IR absorptions include:

N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: The C-H stretching vibrations of the aromatic ring would appear in the region of 3000-3100 cm⁻¹, while the C-H stretching of the methylene (B1212753) (-CH₂-) group would be observed just below 3000 cm⁻¹. libretexts.org

N-H Bending: A bending vibration for the primary amine group is expected to appear in the range of 1580-1650 cm⁻¹. orgchemboulder.com

C-N Stretching: The stretching vibration of the C-N bond in an aromatic amine typically occurs in the region of 1250-1335 cm⁻¹. orgchemboulder.com

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration would appear at a lower frequency, usually in the range of 500-600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -NH₂ | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| -CH₂- | C-H Stretch | < 3000 | Medium |

| -NH₂ | N-H Bend | 1580 - 1650 | Variable |

| Aromatic C-N | C-N Stretch | 1250 - 1335 | Strong |

| C-F | C-F Stretch | 1000 - 1300 | Strong |

| C-Br | C-Br Stretch | 500 - 600 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a definitive structural determination.

This technique would yield precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding between the amine groups of adjacent molecules and other potential non-covalent interactions involving the fluorine and bromine atoms. This detailed structural information is invaluable for understanding the compound's physical properties and its behavior in the solid state. researchgate.net

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for purity analysis. The retention time of the compound would be a characteristic identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. cymitquimica.com Given that this compound is a liquid, GC analysis can be used to determine its purity. cymitquimica.com In a typical GC setup, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The resulting chromatogram would show a peak corresponding to this compound, and the area of this peak can be used to quantify its purity. For instance, a purity of 97.9% by area has been reported for this compound using GC. cymitquimica.com

Future Research Directions and Translational Perspectives for 5 Bromo 2,3 Difluorobenzyl Amine

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches for 5-Bromo-2,3-difluorobenzyl amine Production

While this compound is commercially available, the development of novel, efficient, and sustainable synthetic routes is crucial for its broader application. Current synthetic approaches likely rely on multi-step sequences from commercially available precursors. Future research should focus on the development of more streamlined and environmentally benign methodologies.

A plausible and efficient synthetic strategy would involve the transformation of 1-Bromo-2,3-difluorobenzene, which can be synthesized from precursors like 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene. chemicalbook.com The key intermediate, 5-Bromo-2,3-difluorobenzaldehyde (B1289993), can be obtained from 1-Bromo-2,3-difluorobenzene through formylation reactions. Subsequently, a reductive amination of the aldehyde would yield the target compound, this compound.

| Starting Material | Intermediate | Target Compound | Key Reactions |

| 1-Bromo-2,3-difluorobenzene | 5-Bromo-2,3-difluorobenzaldehyde | This compound | Formylation, Reductive Amination |

Exploration of Novel Biological Targets and Therapeutic Areas for this compound Derivatives

The inherent structural features of this compound make it an attractive scaffold for the design of new therapeutic agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom provides a convenient handle for further chemical modifications and the introduction of diverse pharmacophores.

Derivatives of structurally related bromo-fluoro aromatic compounds have shown a wide range of biological activities, suggesting potential therapeutic avenues for derivatives of this compound. These include:

Anticancer Agents: Bromo- and fluoro-substituted aromatic compounds are integral components of numerous anticancer drugs. The this compound scaffold could be utilized to synthesize novel kinase inhibitors, microtubule targeting agents, or compounds that modulate specific signaling pathways implicated in cancer.

Neurodegenerative Diseases: Fluorinated and brominated compounds have been explored for the treatment of neurodegenerative disorders such as Alzheimer's disease. The potential of this compound derivatives as, for example, β-secretase or γ-secretase modulators warrants investigation.

Antidiabetic Agents: The discovery of novel agents to manage diabetes is a continuous effort. The structural motif of this compound could be incorporated into the design of new inhibitors of enzymes such as protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin (B600854) signaling.

Infectious Diseases: The development of new antimicrobial and antiviral agents is a global health priority. The unique electronic properties conferred by the bromine and fluorine atoms could be exploited to design novel inhibitors of microbial enzymes or viral replication processes.

Integration of this compound in High-Throughput Screening and Combinatorial Chemistry Libraries

The amenability of this compound to chemical diversification makes it an ideal building block for the construction of compound libraries for high-throughput screening (HTS). The primary amine functionality allows for a wide array of chemical transformations, including amidation, sulfonylation, and reductive amination with a diverse set of aldehydes and ketones. Furthermore, the bromine atom can be exploited in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce a wide range of substituents.

| Reaction Type | Functional Group Targeted | Potential for Diversity |

| Amidation | Primary Amine | Introduction of diverse acyl groups |

| Sulfonylation | Primary Amine | Introduction of various sulfonyl groups |

| Reductive Amination | Primary Amine | Reaction with a wide array of aldehydes and ketones |

| Suzuki Coupling | Bromine | Introduction of various aryl and heteroaryl groups |

| Sonogashira Coupling | Bromine | Introduction of alkyne-containing moieties |

| Buchwald-Hartwig Amination | Bromine | Formation of C-N bonds with various amines |

The generation of a focused library of this compound derivatives, followed by HTS against a panel of biological targets, could rapidly identify novel hit compounds for various diseases. Moreover, this scaffold is well-suited for fragment-based drug discovery (FBDD) and dynamic combinatorial chemistry (DCC) approaches, which can accelerate the identification of potent and selective ligands for protein targets. nih.gov

Development of Advanced Materials and Catalysts Utilizing this compound Scaffolds

Beyond its potential in medicinal chemistry, the this compound scaffold holds promise for the development of advanced materials and catalysts. The presence of the aromatic ring with its specific substitution pattern can be exploited to create materials with unique optical, electronic, or thermal properties.

Liquid Crystals: The rigid, substituted phenyl ring could serve as a core mesogenic unit in the design of novel liquid crystalline materials. By attaching appropriate flexible side chains to the amine or by replacing the bromine atom, the liquid crystalline properties could be fine-tuned.

Organic Light-Emitting Diodes (OLEDs): Fluorinated and brominated aromatic compounds are often used in the development of materials for OLEDs to enhance charge transport and device efficiency. Derivatives of this compound could be investigated as host materials, charge transport materials, or emitters in OLED devices.

Catalyst Ligands: The amine functionality can be used to coordinate to metal centers, making this compound a potential precursor for the synthesis of novel ligands for catalysis. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be modulated by the fluorine and bromine substituents on the aromatic ring.

Future research in this area should focus on the synthesis and characterization of polymers, dendrimers, and metal-organic frameworks (MOFs) incorporating the this compound unit and the evaluation of their properties for various material applications.

Q & A

Q. What are the common synthetic routes for 5-Bromo-2,3-difluorobenzyl amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves bromination of 2,3-difluorobenzyl amine derivatives. For example, bromination of 2,3-difluorobenzonitrile using brominating agents (e.g., HBr/H₂SO₄) under controlled temperature (0–5°C) can yield intermediates like 5-bromo-2,3-difluorobenzonitrile, which is subsequently reduced to the amine . Optimization factors include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR identify substituent positions (e.g., fluorine coupling patterns at δ 120–140 ppm for aromatic F) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ at m/z 236.99) confirms molecular formula.

- X-ray Crystallography : SHELXL software resolves crystal structures, particularly for verifying steric effects of bromine/fluorine substituents .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How can computational methods predict bromination regioselectivity in the synthesis of halogenated benzyl amines?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to identify favored bromination sites. For this compound:

- Electrophilic aromatic substitution : Fluorine’s electron-withdrawing effect directs bromine to the para position relative to the amine group.

- Activation energy barriers : Comparative analysis of ortho/meta/para intermediates reveals thermodynamic stability of the para product .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-technique cross-validation : Combine C NMR (quaternary carbon shifts) with IR (N-H stretches at ~3400 cm⁻¹) to confirm amine functionality.

- Isotopic labeling : Deuterated analogs (e.g., 1-Bromo-2,6-difluorobenzene-d₃) clarify splitting patterns in NMR .

- Crystallographic refinement : SHELXPRO resolves ambiguities in bond lengths/angles caused by fluorine’s electronegativity .

Q. How is this compound applied in multi-target drug design?

- Methodological Answer : The compound serves as a scaffold for:

- Enzyme inhibitors : Modifications (e.g., adding boronic acid groups) target serine hydrolases or amine oxidases (SSAO), with IC₅₀ values validated via kinetic assays .

- Fluorinated bioisosteres : Replacing hydroxyl groups with fluorine improves blood-brain barrier penetration in CNS drug candidates.

- Structure-activity relationship (SAR) : Parallel synthesis of derivatives (e.g., 5-Bromo-2,3-difluorophenylacetic acid) identifies optimal substituents for potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.